molecular formula C15H10BrCl2NO3 B3472554 methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate

methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B3472554
M. Wt: 403.1 g/mol
InChI Key: UXHWWNKXKXPUBT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes bromine, chlorine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the reaction of methyl 2-amino-5-bromobenzoate with 3,4-dichlorobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the compound.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Hydrolysis: Formation of 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid.

    Reduction: Dehalogenated products depending on the specific conditions used.

Scientific Research Applications

Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is not well-documented. its effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may play a role in binding to these targets, while the ester group could be involved in hydrolysis reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-chlorobenzoate: Similar structure but with fewer chlorine atoms.

    Methyl 3,4-dichlorobenzoate: Lacks the bromine atom and has a simpler structure.

    Methyl 2-amino-5-bromobenzoate: Precursor in the synthesis of the target compound.

Uniqueness

Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c1-22-15(21)10-7-9(16)3-5-13(10)19-14(20)8-2-4-11(17)12(18)6-8/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHWWNKXKXPUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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